molecular formula C17H22BrNO2 B5489761 octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate

octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate

Katalognummer B5489761
Molekulargewicht: 352.3 g/mol
InChI-Schlüssel: AGZJPXXQAWUYDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate, also known as QNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. QNB is a member of the quinuclidine class of compounds, which have been shown to have a range of biological activities. In

Wirkmechanismus

The mechanism of action of octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate involves its binding to muscarinic acetylcholine receptors. These receptors are G protein-coupled receptors that are involved in a variety of physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion. octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. The exact mechanism by which octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate inhibits acetylcholinesterase is not fully understood, but it is thought to involve the formation of a covalent bond between octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate and the active site of the enzyme.
Biochemical and Physiological Effects:
octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate has been shown to have a range of biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which has been implicated in the treatment of Alzheimer's disease. octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate has also been shown to have anticholinergic effects, including dry mouth, blurred vision, and constipation. These effects are thought to be due to its binding to muscarinic acetylcholine receptors.

Vorteile Und Einschränkungen Für Laborexperimente

Octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate has several advantages for use in lab experiments. It has a high affinity for muscarinic acetylcholine receptors, making it a useful tool for the study of these receptors. octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate is also relatively stable, making it easy to handle and store. However, octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate has several limitations for use in lab experiments. It has a relatively short half-life, meaning that its effects are transient. octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate also has a narrow therapeutic window, meaning that it can be toxic at high doses.

Zukünftige Richtungen

There are several future directions for the study of octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate. One area of interest is the development of new drugs that target muscarinic acetylcholine receptors. octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate and other quinuclidine compounds could serve as lead compounds for the development of new drugs. Another area of interest is the study of the mechanism of action of octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate and its effects on acetylcholinesterase. Understanding the mechanism of action of octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate could lead to the development of new drugs for the treatment of Alzheimer's disease. Finally, the development of new methods for the synthesis of octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate could lead to more efficient and cost-effective production of this compound.

Synthesemethoden

The synthesis of octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate involves the reaction of 3-bromobenzoic acid with octahydro-2H-quinolizine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds through the formation of an amide bond between the carboxylic acid group and the amine group of the quinolizine. The resulting product is then purified using column chromatography to yield pure octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate.

Wissenschaftliche Forschungsanwendungen

Octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biological activities, including binding to muscarinic acetylcholine receptors, which are involved in a variety of physiological processes. octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which has been implicated in the treatment of Alzheimer's disease.

Eigenschaften

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO2/c18-15-7-3-5-13(11-15)17(20)21-12-14-6-4-10-19-9-2-1-8-16(14)19/h3,5,7,11,14,16H,1-2,4,6,8-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZJPXXQAWUYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.